Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate

Solubility Bioisostere Physicochemical Properties

Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is the premier BCP diamine building block for drug discovery. Its dual Boc protection enables sequential, orthogonal functionalization impossible with unprotected diamines or BCO/cubane scaffolds. Matched molecular pair data demonstrate >50-fold increases in aqueous solubility and significant reductions in nonspecific binding when replacing para-phenyl cores. Validated in CNS, oncology, and IDO1 programs—BCP analogs achieved ~4-fold improvement in oral Cmax/AUC and eliminated amide hydrolysis liabilities. This bench-stable, high-purity intermediate unlocks rapid SAR exploration and scaffold hopping into developable chemical space. Order now to accelerate your lead optimization.

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
Cat. No. B8193315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H26N2O4/c1-12(2,3)20-10(18)16-14-7-15(8-14,9-14)17-11(19)21-13(4,5)6/h7-9H2,1-6H3,(H,16,18)(H,17,19)
InChIKeyCGMNYFJKJLSKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate: BCP Core Building Block for Bioisosteric Phenyl Replacement


Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate (CAS: 2231676-10-9, MF: C15H26N2O4, MW: 298.38) is a protected bicyclo[1.1.1]pentane (BCP) diamine building block [1]. The compound features a rigid, three-dimensional, saturated hydrocarbon cage bearing two Boc-protected amine functionalities. As a member of the BCP motif class, it serves as a nonclassical bioisostere for para-substituted phenyl rings in medicinal chemistry, enabling strategic replacement of planar aromatic systems with a C(sp3)-rich, three-dimensional scaffold [2]. This building block provides a stable, storable, and orthogonal handle for subsequent deprotection and functionalization, facilitating the modular incorporation of the BCP core into diverse lead compounds and drug candidates.

Why Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate Cannot Be Interchanged with Other Phenyl Bioisosteres


Not all saturated phenyl bioisosteres are equivalent; their substitution can dramatically alter the physicochemical and pharmacokinetic profile of a drug candidate. While bicyclo[2.2.2]octane (BCO) and cubane also mimic the para-phenyl motif, BCO substitution often increases lipophilicity without improving solubility, and cubane lacks the same balance of potency, metabolic stability, and synthetic tractability [1]. Furthermore, direct replacement with a simple alkyl spacer or alternative protecting group (e.g., Cbz) fails to replicate the unique interplay of the BCP cage's rigid geometry, reduced lipophilicity, and orthogonal Boc protection. The specific combination of the [1.1.1]propellane-derived core with tert-butyl carbamate groups is critical for achieving the optimal balance of aqueous solubility, passive permeability, and metabolic robustness documented in the quantitative evidence below [2].

Quantitative Differentiation of Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate: Comparative Performance Data


BCP Core Yields 50-Fold Improvement in Aqueous Solubility Compared to para-Phenyl

In a model system assessing bioisosteric replacements for para-substituted phenyl rings, replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold relative to the parent phenyl-containing compound [1]. In contrast, substitution with the bicyclo[2.2.2]octane-1,4-diyl (BCO) group led to more lipophilic molecules and did not improve solubility, while the cubane-1,4-diyl (CUB) group also improved solubility but to a lesser extent and with different metabolic consequences [1].

Solubility Bioisostere Physicochemical Properties

BCP Substitution Markedly Reduces Nonspecific Binding (NSB) vs. Phenyl and BCO

In the same ChemMedChem study, replacement of an aromatic ring with a BCP group markedly decreased nonspecific binding (NSB) as measured by CHI(IAM), the chromatographic hydrophobicity index on immobilized artificial membranes [1]. The BCP-containing analog exhibited a significantly lower CHI(IAM) value, indicative of reduced membrane retention and improved drug-likeness, compared to the parent phenyl compound. The BCO analog showed no improvement in NSB, while the cubane analog showed an improvement but did not match the balanced profile of BCP in other assays [1].

Nonspecific Binding CHI(IAM) Drug-Likeness

BCP Replacement in γ-Secretase Inhibitor Yields ~4-Fold ↑ Cmax and AUC vs. Phenyl Parent

In a landmark J. Med. Chem. study, replacement of the central para-fluorophenyl ring in γ-secretase inhibitor 1 (BMS-708,163) with a BCP motif produced compound 3, an equipotent enzyme inhibitor [1]. Critically, in a mouse model, compound 3 exhibited ~4-fold higher maximum plasma concentration (Cmax) and ~4-fold higher area under the plasma concentration-time curve (AUC) relative to the phenyl parent 1 [1]. This substantial improvement in oral absorption directly translated the enhanced passive permeability and aqueous solubility into superior systemic exposure.

Pharmacokinetics Oral Absorption Cmax AUC

BCP Bioisostere Maintains Potency While Improving Metabolic Stability vs. Phenyl in IDO1 Inhibitors

In the development of IDO1 inhibitors, compound 1 (containing a central phenyl ring) exhibited excellent potency but suffered from extensive amide hydrolysis, leading to a poor pharmacokinetic profile [1]. Replacing the central phenyl ring with a BCP bioisostere produced compound 2, which maintained excellent potency and selectivity while circumventing the amide hydrolysis issue [1]. The BCP analog demonstrated a favorable overall profile, including improved metabolic stability and a low predicted human dose [1].

Metabolic Stability Potency Amide Hydrolysis

BCP Replacement Retains Equipotent Antimalarial Activity with Superior Metabolic Stability vs. Phenyl and Cubane

In an open-source antimalarial optimization program, a BCP analog (compound 22) was found to be equipotent to its parent phenyl compound against Plasmodium falciparum [1]. While cubane and closo-carborane analogues exhibited improved in vitro potency, they suffered from reduced metabolic stability, including enzyme-mediated oxidation on the cubane core [1]. The BCP analog, in contrast, showed significantly improved metabolic properties while retaining full potency, representing the optimal balance of efficacy and stability in this series [1].

Antimalarial Metabolic Stability Potency

High-Impact Application Scenarios for Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate in Drug Discovery and Development


Rescuing Lead Compounds with Poor Solubility or High Nonspecific Binding

When a promising lead series containing a para-substituted phenyl ring is stalled due to poor aqueous solubility (<10 µM) or high nonspecific binding (e.g., CHI(IAM) > 40), strategic replacement of the phenyl with the BCP diamine core, enabled by Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate, can dramatically improve these parameters. The >50-fold solubility increase and marked NSB reduction documented in matched molecular pair studies [1] provide a high-probability path to restoring developability without extensive re-optimization of the pharmacophore.

Improving Oral Bioavailability in CNS or Oncology Programs

For CNS or oncology programs where achieving adequate oral exposure is a primary hurdle, the BCP motif offers a validated solution. As demonstrated in the γ-secretase inhibitor case study, BCP replacement yielded ~4-fold improvements in both Cmax and AUC in mice [2]. Incorporating Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate early in a CNS or oncology campaign allows teams to explore BCP-containing analogs and select candidates with intrinsically superior oral absorption potential.

Mitigating Amide or Oxidative Metabolism While Maintaining Potency

When lead optimization reveals a metabolic soft spot—such as amide hydrolysis or oxidative degradation of an aromatic ring—that cannot be addressed by simple blocking group strategies, the BCP core provides a powerful scaffold-hopping tool. In the IDO1 inhibitor program, BCP substitution eliminated the amide hydrolysis liability of the phenyl analog while preserving target potency [3]. Similarly, in antimalarials, BCP maintained potency and improved metabolic stability where cubane failed [4]. The Boc-protected diamine building block enables rapid, modular access to these stabilized analogs.

Modular, Late-Stage Diversification via Orthogonal Boc Deprotection

Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate offers a distinct procurement advantage: its two Boc groups provide orthogonal, high-yielding handles for sequential functionalization. This allows chemists to first incorporate the BCP core into a growing molecule, then selectively deprotect and derivatize one amine at a time, enabling the construction of diverse, unsymmetrical 1,3-disubstituted BCP analogs [5]. This modularity is not available with unprotected BCP diamine or with BCO/cubane cores, which lack similarly differentiated orthogonal protection strategies, making this specific building block uniquely suited for parallel library synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.